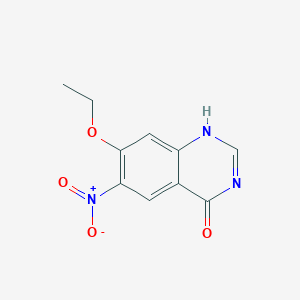

7-ethoxy-6-nitro-1H-quinazolin-4-one

Description

Overview of the Quinazolinone Scaffold in Medicinal Chemistry and Organic Synthesis

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the development of synthetic and natural products. nih.govresearchgate.net Its derivatives are noted for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govnih.govjocpr.com This wide range of biological functions has made the quinazolinone core an attractive starting point for drug discovery programs. nih.govnih.gov

The versatility of the quinazolinone framework also extends to organic synthesis. Its chemical structure allows for straightforward modifications and functionalization at various positions, providing a rich chemical space for creating diverse molecular libraries. nih.gov Several well-established synthetic methods, such as the Niementowski synthesis, facilitate the construction of the quinazolinone core, making it readily accessible for further chemical exploration. sigmaaldrich.com

Table 1: Selected Biological Activities of Quinazolinone Derivatives

| Biological Activity | Target/Mechanism Example | Reference(s) |

|---|---|---|

| Anticancer | EGFR Inhibitors, PI3K Inhibitors, USP7 Inhibitors | nih.govnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | nih.gov |

| Antibacterial | Penicillin-Binding Protein (PBP) Inhibition | researchgate.net |

| Anticonvulsant | Modulation of GABAergic neurotransmission | nih.gov |

Importance of Specific Substitution Patterns in Quinazolinone Derivatives

The pharmacological profile of a quinazolinone derivative is profoundly influenced by the nature and position of its substituents. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that minor structural modifications can lead to significant changes in biological activity and target specificity. nih.govnih.govresearchgate.net

For instance, substitutions at the 2, 3, 6, and 7-positions of the quinazolinone ring have been extensively explored. The introduction of different functional groups can affect the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. nih.gov In one study, the introduction of an ethoxy group at a specific position increased the inhibitory activity of a quinazolinone derivative by approximately six-fold compared to the parent compound. nih.gov Similarly, the presence and position of a nitro group, an electron-withdrawing moiety, can significantly impact the electronic properties and reactivity of the entire molecule, thereby influencing its biological effects. nih.govmdpi.com

Research Context of 7-ethoxy-6-nitro-1H-quinazolin-4-one within Quinazolinone Chemistry

While direct and extensive research on this compound is not widely published, its research context can be inferred from the study of analogous compounds. The specific substitution pattern of this compound, featuring a 6-nitro group and a 7-ethoxy group, suggests its potential as an intermediate in chemical synthesis or as part of a compound library for screening biological activities.

The 6-nitro substitution is a common feature in various biologically active quinazolinones. This electron-withdrawing group can modulate the electronic character of the quinazoline (B50416) ring system. nih.gov The 7-alkoxy substitution, in this case, an ethoxy group, is also prevalent in many quinazolinone-based compounds, including some that have been investigated as kinase inhibitors. amazonaws.comnih.gov

A plausible synthetic route to this compound likely starts from the commercially available precursor, 7-chloro-6-nitroquinazolin-4(3H)-one. sigmaaldrich.comamerigoscientific.com Through a nucleophilic aromatic substitution reaction, the chloro group at the 7-position can be displaced by an ethoxy group using a reagent such as sodium ethoxide. This type of transformation is a known and utilized method in the synthesis of related quinazolinone derivatives. amazonaws.comresearchgate.netatlantis-press.com

Table 2: Physicochemical Properties of a Related Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 7-Chloro-6-nitro-4(3H)quinazolinone | 53449-14-2 | C₈H₄ClN₃O₃ | 225.59 |

Data sourced from Amerigo Scientific and Sigma-Aldrich. sigmaaldrich.comamerigoscientific.com

Given the established biological significance of both the 6-nitro and 7-alkoxy substitutions on the quinazolinone scaffold, this compound represents a molecule of interest for further investigation in medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-6-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-9-4-7-6(3-8(9)13(15)16)10(14)12-5-11-7/h3-5H,2H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHZCGYIBIQASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)NC=NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)NC=NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Ethoxy 6 Nitro 1h Quinazolin 4 One and Analogues

Historical and Contemporary Approaches to Quinazolinone Synthesis

The quinazolinone core is a foundational heterocyclic structure, and numerous methods for its synthesis have been developed and refined over more than a century. nih.gov These methods range from classical condensation reactions to highly efficient modern catalytic and microwave-assisted protocols. nih.govfrontiersin.org

The foundational syntheses of quinazolinones were established in the late 19th century and remain relevant as fundamental routes to this heterocyclic system.

Griess Synthesis: The first reported synthesis of the quinazolinone core was developed by Griess in 1869. nih.gov This method involves the condensation of anthranilic acid with cyanide, for instance using cyanogen, to form the quinazolinone ring system. nih.govnih.gov Subsequent reaction with water can yield 2,4(1H,3H)-quinazolinedione. nih.gov

Niementowski Synthesis: A more widely used classical method is the Niementowski synthesis, which involves the thermal condensation of anthranilic acids with amides to produce 4(3H)-quinazolinones. frontiersin.orgwikipedia.org This reaction is a simple and straightforward approach to the quinazolinone core. nih.gov However, traditional Niementowski reactions often require high temperatures and long reaction times. nih.govfrontiersin.org The reaction typically proceeds via an o-amidobenzamide intermediate formed by the elimination of water. nih.gov

| Classical Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Griess Synthesis | Anthranilic acid, Cyanogen/Cyanide | First reported synthesis of the quinazolinone nucleus. | nih.govnih.gov |

| Niementowski Synthesis | Anthranilic acid, Amides (e.g., formamide) | Commonly used method involving thermal condensation; often requires high temperatures. | frontiersin.orgnih.govwikipedia.org |

To overcome the limitations of classical methods, modern organic synthesis has introduced a variety of metal-catalyzed reactions that offer higher efficiency, milder reaction conditions, and broader substrate scope. nih.govnih.gov

Copper-Catalyzed Synthesis: Copper catalysts are frequently employed for the synthesis of quinazolinones due to their low cost and high efficiency. rsc.org Copper-catalyzed methods can facilitate cascade reactions, for example, from 2-halobenzaldehydes and amidine hydrochlorides, to produce the target structures in good to excellent yields. rsc.org These reactions can involve tandem processes like N-methylation, C(sp3)-H amination, and oxidation, showcasing the versatility of copper catalysis. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for a range of cross-coupling reactions to form quinazolinones. nih.gov For instance, palladium-catalyzed carbonylative synthesis from 2-aminobenzamide (B116534) and aryl bromides provides a direct route to 2-substituted quinazolinones. nih.gov Suzuki cross-coupling reactions, catalyzed by palladium complexes, are also used to construct highly functionalized quinazolinone derivatives by forming new carbon-carbon bonds. mdpi.com

| Catalyst Type | Example Reaction | Advantages | Reference |

|---|---|---|---|

| Copper (Cu) | Cascade reaction of 2-halobenzaldehydes with amidine hydrochlorides. | Economical, highly efficient, enables tandem reactions. | nih.govrsc.org |

| Palladium (Pd) | Carbonylative synthesis from 2-aminobenzamide and aryl bromides. | High functional group tolerance, enables complex C-C bond formation. | nih.govmdpi.com |

The integration of microwave irradiation and one-pot strategies has revolutionized the synthesis of quinazolinones, aligning with the principles of green chemistry. nih.govsci-hub.cat

Microwave-Assisted Synthesis: Microwave irradiation is an effective energy source that can dramatically reduce reaction times and increase product yields compared to conventional heating methods. frontiersin.orgresearchgate.net For instance, the Niementowski reaction, which traditionally requires harsh conditions, can be significantly accelerated under solvent-free microwave conditions. nih.govnih.gov This technology has been successfully applied to one-pot syntheses of quinazolinones from 2-aminobenzamide derivatives and various alcohols using a copper catalyst, achieving high yields in a short time. nih.gov

One-Pot Procedures: One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. nih.gov Many modern quinazolinone syntheses are designed as one-pot multicomponent reactions. A green, rapid, and efficient one-pot method involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. sci-hub.cat

Targeted Synthesis of 7-ethoxy-6-nitro-1H-quinazolin-4-one and Related Nitro-Quinazolinones

The synthesis of the specifically substituted this compound requires careful planning regarding the introduction of the nitro and ethoxy groups onto the quinazolinone core. The electronic properties of these substituents influence the reactivity of the aromatic ring, making the order of introduction a critical parameter.

The introduction of a nitro group at the C-6 position of the quinazolinone ring is a common transformation, typically achieved through two main strategies: direct nitration of a pre-formed quinazolinone ring or by using a nitrated precursor.

Direct Nitration: Electrophilic nitration of the 4(3H)-quinazolinone core generally occurs at the 6-position. nih.gov For example, a 7-fluoro-4-hydroxy quinazoline (B50416) can be nitrated to yield the 7-fluoro-6-nitro-4-hydroxy quinazoline. google.com However, the presence of an activating group at position 7, such as an ethoxy group, can also direct nitration to the 8-position, potentially leading to a mixture of isomers. nih.gov

Use of Nitrated Precursors: A more regioselective approach involves starting the synthesis with a benzene-ring precursor that already contains the nitro group at the desired position. Many synthetic routes utilize this strategy to avoid issues with selectivity during the nitration step. Examples of such precursors include 2-amino-5-nitrobenzonitrile, which can be cyclized with guanidine (B92328) carbonate to form a 6-nitroquinazoline-2,4-diamine, or 2-halogenated-5-nitrobenzoates, which can be converted to 6-nitroquinazoline (B1619102) derivatives. google.commdpi.com Syntheses of various 6-nitro-4(3H)-quinazolinones have also been reported starting from 6-nitro-benzoxazinone intermediates. nih.gov

The introduction of an ethoxy group at the C-7 position can be accomplished either by building the ring from an ethoxy-substituted precursor or by etherification of a 7-hydroxy-quinazolinone intermediate.

Building from Ethoxy Precursors: One approach involves using a starting material that already contains the required ethoxy group, such as a 2-amino-4-ethoxybenzoic acid derivative. This precursor can then be subjected to cyclization reactions, like the Niementowski synthesis, to form the 7-ethoxy-quinazolinone core.

Etherification of a Hydroxy-Quinazolinone: An alternative strategy is the etherification of a 7-hydroxy-quinazolinone. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form a phenoxide, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate. A related strategy for forming ethers on the quinazoline ring involves using quinazoline sulfones as intermediates, which can be reacted with alcohols to yield the desired ether derivatives. mdpi.com The synthesis of various quinazolinone derivatives starting from 2-ethoxy-(4H)-3,1-benzoxazin-4-one has also been explored, highlighting a route where the ethoxy group is incorporated early in the synthetic sequence. mdpi.comresearchgate.netresearchgate.net

For the specific synthesis of This compound , a plausible route would involve starting with a precursor that is already nitrated and contains a functional group at the 4-position of the benzene (B151609) ring that can be converted to an ethoxy group. For instance, a 7-hydroxy-6-nitroquinazolin-4-one could be synthesized and then subjected to etherification to introduce the ethoxy group selectively at the C-7 position. This avoids the potential regioselectivity issues of nitrating a 7-ethoxy-quinazolinone.

Multicomponent and Cascade Reactions in Quinazolinone Synthesis

Multicomponent reactions (MCRs) and cascade (or tandem) reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules like quinazolinones from simple starting materials in a single step. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

Multicomponent Reactions (MCRs) involve the reaction of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been successfully applied to the synthesis of diverse and substituted polycyclic quinazolinones. nih.govacs.org In one approach, an Ugi-4CR using ammonia, o-bromobenzoic acids, o-cyanobenzaldehydes, and isocyanides, followed by a palladium-catalyzed intramolecular N-arylation, yields complex isoindolo[1,2-b]quinazolinone derivatives. acs.org Another novel strategy employs cyanamide (B42294) as the amine component in an Ugi-4CR, followed by a radical-induced cyclization to construct the quinazolinone core. nih.gov

Copper-catalyzed three-component reactions have also been developed for the selective synthesis of quinazolinones functionalized with other heterocyclic moieties. mdpi.com For instance, the reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes can be controlled by temperature and the amount of base to yield either 1,2,3-triazolyl-quinazolinones or their dihydro-derivatives. mdpi.com

Cascade Reactions , also known as tandem or domino reactions, involve two or more sequential transformations that occur in a single pot without the need to isolate intermediates. This approach is highly efficient for building fused heterocyclic systems. A general and highly effective copper-catalyzed method has been developed for the synthesis of quinazoline and quinazolinone derivatives from amidine hydrochlorides and substituted 2-halobenzaldehydes, 2-halophenylketones, or methyl 2-halobenzoates. rsc.org Nickel-catalyzed cascade coupling reactions have also been employed to synthesize pyrazino-fused quinazolinones. rsc.org

Furthermore, radical cascade pathways offer a metal-free approach to fused quinazolinones. acs.org An efficient radical cascade cyclization of unactivated alkenes with commercially available ethers, alkanes, or alcohols can produce a series of ring-fused quinazolinones in moderate to excellent yields. acs.org Another notable cascade approach is the one-pot synthesis of quinazolino[3,4-a]quinazolin-13-ones from the reaction of o-(methoxycarbonyl)benzenediazonium salts, nitriles, and 2-cyanoanilines, which involves the formation of four new N-C bonds in a single operation. nih.govacs.org

Interactive Table: Examples of Multicomponent and Cascade Reactions in Quinazolinone Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Ugi-4CR / Palladium Annulation | o-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium catalyst | Two-step protocol for rapid synthesis of polycyclic quinazolinones. nih.govacs.org |

| Copper-Catalyzed 3-Component Reaction | 2-Azidobenzaldehyde, anthranilamide, terminal alkynes | CuI, Et3N | Temperature-dependent selective synthesis of triazolyl-quinazolinones or dihydroquinazolinones. mdpi.com |

| Copper-Catalyzed Cascade Synthesis | Amidine hydrochlorides, 2-halobenzaldehydes | Copper catalyst | General and highly efficient method for quinazoline and quinazolinone derivatives. rsc.org |

| Radical Cascade Cyclization | Unactivated alkenes, ethers/alkanes/alcohols | Radical initiator (e.g., DTBP) | Metal-free synthesis of ring-fused quinazolinones with high atomic economy. acs.org |

| One-Pot Cascade Annulation | o-(Methoxycarbonyl)benzenediazonium salts, nitriles, 2-cyanoanilines | None specified | Forms four N-C bonds to deliver polycyclic scaffolds under mild conditions. nih.govacs.org |

Advanced Synthetic Techniques and Green Chemistry Approaches in Quinazolinone Production

The development of advanced synthetic methods and the integration of green chemistry principles are crucial for the sustainable production of pharmaceuticals, including quinazolinone derivatives. researchgate.nettandfonline.comresearchgate.net These approaches aim to improve efficiency, reduce waste, and minimize the use of hazardous substances. researchgate.netbenthamscience.com

Advanced Synthetic Techniques encompass a range of powerful methodologies. Transition-metal catalysis is a cornerstone of modern synthesis, enabling reactions such as C-N bond formation and cyclocarbonylation that are fundamental to constructing the quinazolinone core. researchgate.net For example, palladium-catalyzed reactions are widely used for direct arylation and other coupling reactions to build substituted quinazolinones. ujpronline.com

Green Chemistry Approaches focus on designing environmentally benign chemical processes. tandfonline.com Several green methods have been successfully applied to quinazolinone synthesis:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comujpronline.comdoaj.org For instance, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. tandfonline.comdoaj.org

Use of Green Solvents : Replacing volatile and toxic organic solvents with environmentally friendly alternatives is a key principle of green chemistry. Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), have been used effectively for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org Water is another excellent green solvent, and organocatalytic multicomponent strategies have been developed in aqueous media. frontiersin.org

Catalyst Innovation : The development of recoverable and reusable catalysts enhances sustainability. A novel magnetically recoverable palladium catalyst has been used for a multicomponent synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst can be easily separated using an external magnet and reused for multiple cycles with minimal loss of activity. frontiersin.org

Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies purification. Quinazolinones have been synthesized through a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using a solid acid catalyst. orgchemres.org

Organocatalysis : The use of small organic molecules as catalysts provides a metal-free alternative, avoiding issues of metal toxicity and cost. frontiersin.org For example, triethanolamine (B1662121) has been used as an organocatalyst for the domino multicomponent synthesis of quinazolinone derivatives in an aqueous medium. frontiersin.org

Interactive Table: Green Chemistry Approaches in Quinazolinone Synthesis

| Technique | Catalyst/Solvent System | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields, energy efficiency. tandfonline.comdoaj.org |

| Deep Eutectic Solvents (DES) | Choline chloride:urea | Biodegradable, low-cost, and effective solvent medium. tandfonline.comdoaj.org |

| Magnetically Recoverable Catalysis | Magnetic Pd nanocatalyst in PEG/water | Easy catalyst recovery and reuse, high yields, elimination of toxic solvents. frontiersin.org |

| Solvent-Free Synthesis | Sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) | High atom economy, reduced waste, operational simplicity. orgchemres.org |

| Organocatalysis in Water | Triethanolamine (TEOA) | Metal-free, eco-friendly solvent, mild reaction conditions. frontiersin.org |

Chemical Reactivity and Transformation Mechanisms of 7 Ethoxy 6 Nitro 1h Quinazolin 4 One

Nucleophilic Aromatic Substitution Reactions on the Quinazolinone Core, particularly at Position 7

The quinazolinone ring system, particularly when substituted with strong electron-withdrawing groups like a nitro group, is activated towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The nitro group at position 6 significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles.

While the ethoxy group at position 7 is not a conventional leaving group like a halide, the reactivity of this position is best understood by examining analogous compounds. In systems like 7-fluoro-6-nitroquinazolin-4(3H)-one, the fluorine atom is an excellent leaving group for SNAr reactions. youtube.comresearchgate.net For instance, the reaction of 7-fluoro-6-nitroquinazolin-4(3H)-one with thiols, such as (4-methoxyphenyl)methanethiol in the presence of a base like sodium hydroxide, proceeds efficiently to displace the fluoride (B91410) and form a new carbon-sulfur bond at the C-7 position. researchgate.net This high reactivity is attributed to the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the adjacent electron-withdrawing nitro group. youtube.comyoutube.com

The general mechanism involves two main steps:

Addition: The nucleophile attacks the electron-deficient carbon at position 7, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com

Elimination: The leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored. youtube.com

For 7-ethoxy-6-nitro-1H-quinazolin-4-one, direct nucleophilic displacement of the ethoxy group is challenging as alkoxides are poor leaving groups. Such a reaction would require harsh conditions or conversion of the ethoxy group into a better leaving group. In contrast, the reactivity of analogous 7-halo-6-nitroquinazolines demonstrates that position 7 is a prime site for introducing a wide variety of substituents, including amines and sulfur-based nucleophiles, via the SNAr pathway. researchgate.netnih.gov

Reduction Reactions of the Nitro Group at Position 6

The nitro group at position 6 is readily reduced to a primary amino group, a key transformation that opens up a vast array of further derivatization possibilities. This reduction is one of the most common and synthetically useful reactions for this class of compounds. mdpi.com The resulting 6-amino-7-ethoxy-1H-quinazolin-4-one is a valuable intermediate for the synthesis of biologically active molecules.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgscispace.com The six-electron reduction of the nitro group proceeds through nitroso and hydroxylamino intermediates to furnish the corresponding amine. nih.gov

Common methods for the reduction of the nitro group on the quinazolinone scaffold include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). It is a clean and efficient method. mdpi.com

Metal-Acid Systems: Classic examples include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.com

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can serve as the hydrogen source. researchgate.net

Other Metal-Based Reductions: A combination of iron powder and a weak acid like ammonium chloride (NH₄Cl) in a solvent mixture such as ethanol/water is a mild and effective system for reducing nitro groups on substituted quinazolinones. researchgate.net Similarly, zinc dust with ammonium chloride is another viable option. scispace.comresearchgate.net

The table below summarizes common conditions used for the reduction of aromatic nitro groups, which are applicable to this compound.

| Reagent(s) | Catalyst | Solvent | Key Features |

| H₂ | Pd/C | Ethanol, Methanol, or Ethyl Acetate | Clean, high yield; can sometimes affect other reducible groups. mdpi.com |

| Iron (Fe) powder, NH₄Cl | None | Ethanol/Water | Mild conditions, good for substrates with sensitive functional groups. researchgate.net |

| Tin(II) Chloride (SnCl₂) | None | Ethanol or Ethyl Acetate | Effective and widely used, though workup can be tedious to remove tin salts. wikipedia.orgresearchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | None | Water/Methanol | A mild reducing agent often used when harsh acidic or catalytic conditions must be avoided. wikipedia.org |

| Zinc (Zn) dust, NH₄Cl | None | Methanol/THF | Mild, neutral conditions suitable for various functional groups. researchgate.net |

Electrophilic Substitution Reactions on the Quinazolinone System

Electrophilic aromatic substitution on the this compound core is generally considered difficult. The quinazolinone ring system is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the powerful electron-withdrawing nitro group at position 6. youtube.com These factors deactivate the benzene (B151609) portion of the quinazolinone scaffold towards attack by electrophiles.

In contrast to electron-rich aromatic systems that readily undergo electrophilic substitution, the electron-poor nature of this substrate means that any such reaction would require extremely harsh conditions. Furthermore, the available positions on the benzene ring (positions 5 and 8) are electronically disfavored for electrophilic attack. The strong deactivating effects of the heterocyclic part and the nitro group make it more likely that other functional groups in the molecule would react before the aromatic ring, or that the reaction would fail to proceed altogether. Consequently, electrophilic substitution reactions are not a common synthetic strategy for modifying this particular quinazolinone core.

Other Significant Chemical Transformations and Derivatizations

Beyond reactions on the aromatic core and the nitro group, the N-3 and C-2 positions of the pyrimidinone ring offer valuable opportunities for structural modification.

Derivatization at the N-3 Position

The nitrogen atom at the N-3 position of the quinazolinone ring possesses a lone pair of electrons and an acidic proton, making it a key site for alkylation and acylation reactions. The acidity of the N-3 proton allows for its removal by a suitable base, generating an anion that can act as a nucleophile.

Common derivatizations at this position include:

N-Alkylation: Treatment with an alkyl halide (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as acetone (B3395972) or DMF leads to the formation of N-3 substituted quinazolinones. nih.gov

N-Arylation: While less common than alkylation, arylation can be achieved using specific coupling reactions.

Reactions with Aldehydes: Condensation reactions with various aldehydes can introduce diverse substituents.

These reactions provide a straightforward method to introduce a wide range of functional groups at the N-3 position, significantly altering the molecule's steric and electronic properties. mdpi.com

Functionalization at Position 2

Position 2 of the quinazolinone ring is another versatile site for introducing chemical diversity. The synthetic strategy for modifying this position typically begins with a precursor containing a reactive group at C-2, such as a thiol (from a 2-thioxo derivative) or a halogen.

Key approaches to functionalize position 2 include:

From 2-Thioxoquinazolinones: The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one precursor is a common starting point. nih.govresearchgate.net

S-Alkylation: The thione can be alkylated with alkyl halides to form 2-(alkylthio)quinazolinones. researchgate.net

Conversion to 2-Amino Derivatives: The 2-thioxo group can be converted to a 2-hydrazinyl group using hydrazine hydrate, which can then be further reacted. nih.gov Alternatively, direct conversion to 2-amino derivatives is possible. mdpi.com

From 2-Chloroquinazolines: Nucleophilic substitution of a chlorine atom at the C-2 position with various nucleophiles (amines, thiols, etc.) is a powerful method for introducing a wide range of substituents. beilstein-journals.org

From 2-Methylquinazolinones: The methyl group at C-2 can be activated for condensation reactions with aldehydes.

These methods allow for the synthesis of large libraries of 2-substituted quinazolinone derivatives from common intermediates. nih.gov

Structure Activity Relationship Sar Studies of 7 Ethoxy 6 Nitro 1h Quinazolin 4 One Analogues

Positional Impact of Substituents on Quinazolinone Activity (e.g., Positions 2, 3, 6, 7, 8)

The biological activity of quinazolinone derivatives is highly dependent on the substitution pattern on both the pyrimidine (B1678525) and benzene (B151609) rings of the scaffold.

Position 2: Substituents at this position are crucial for activity. The introduction of methyl, amine, or thiol groups, as well as substituted aromatic rings, has been shown to be essential for antimicrobial properties. nih.gov For instance, 2-styrylquinazolin-4(3H)-ones have been investigated as anticancer agents that inhibit tubulin polymerization. nih.gov Furthermore, the nature of the substituent at position 2 can dictate the mechanism of action, with different groups leading to activities such as kinase inhibition or apoptosis induction. researchgate.net

Position 3: This position is another key site for modification. The presence of a substituted aromatic ring at position 3 is considered vital for antimicrobial activity. nih.gov Additionally, incorporating various heterocyclic moieties at this position has been shown to enhance the pharmacological effects. frontiersin.org For anticonvulsant activity, a 2-aminophenyl group at position 3 was found to be beneficial. frontiersin.org

Position 6: The nature of the substituent at position 6 significantly modulates the biological profile. For example, the introduction of a β-halopropionamide chain at this position improved the inhibition of EGFR autophosphorylation. nih.gov The presence of a nitro group at this position is linked to potent antiprotozoal and anticancer activities. nih.govnih.gov

Position 7: Substitutions at position 7 can have a profound impact on activity. The presence of a chlorine atom at this position has been found to favor anticonvulsant activity. frontiersin.org Moreover, alkoxy groups at this position are important for anticancer activity, with basic side chains at either position 6 or 7 playing a significant role in cytotoxicity.

Position 8: Halogen atoms at position 8, along with position 6, have been shown to significantly improve the antibacterial activity of N3-sulfonamide substituted quinazolinones. nih.gov

The following table summarizes the observed impact of various substituents at key positions on the quinazolinone core.

| Position | Substituent Type | Resulting Biological Activity | Reference |

| 2 | Methyl, Thiol, Amine Groups | Essential for antimicrobial activity | nih.gov |

| 2 | Substituted Phenyl/Naphthyl Ring | Antiproliferative activity | researchgate.net |

| 3 | Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |

| 3 | Heterocyclic Moieties | Increased pharmacological activity | frontiersin.org |

| 6 | β-halopropionamide chain | Improved EGFR inhibition | nih.gov |

| 6, 8 | Halogen Atoms (e.g., Iodine) | Improved antibacterial activity | nih.gov |

| 7 | Chlorine Atom | Favorable for anticonvulsant activity | frontiersin.org |

Influence of the Ethoxy Group at Position 7 on Molecular Interactions

The presence of an alkoxy group, specifically an ethoxy group, at position 7 of the quinazoline (B50416) nucleus is a critical determinant of biological activity, particularly in the context of anticancer agents. Studies have shown that the 7-aminoalkoxy region of the quinazoline scaffold is a key area for optimizing potency.

In comparative studies of quinazoline derivatives targeting tumor cells, the ethoxy series of compounds consistently demonstrated higher inhibitory activity than the corresponding methoxy (B1213986) series. This suggests that the slightly larger and more lipophilic ethoxy group may form more favorable interactions within the target's binding pocket.

Furthermore, the presence of a basic side chain at position 7, often an aminoalkoxy group, plays a significant role in the cytotoxicity of these compounds. For example, in the development of 4-benzothienyl amino quinazoline analogues, derivatives featuring ethyl or methyl side chains at the 7-position displayed potent pan-RTK inhibitor activity and enhanced capabilities for inducing apoptosis. The optimization of a 7-dimethylaminopropoxy side chain led to a highly potent G9a inhibitor, underscoring the importance of this position for molecular interactions. These findings indicate that the ethoxy group at position 7 is not merely a passive substituent but actively participates in the molecular interactions that drive the biological effects of these quinazolinone derivatives.

Role of the Nitro Group at Position 6 in Modulating Activity

The nitro group at position 6 of the quinazolinone ring is a key functional group that significantly influences the compound's biological profile, particularly in the realms of anticancer and antiprotozoal activities.

In a series of quinazoline 2,4,6-triamine derivatives, compounds bearing nitrobenzoyl substituents at the 6-position were identified as the most potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The presence of the nitro group is thought to be crucial for the mechanism of action, potentially through its activation by parasite-specific type I-nitroreductases, enzymes that are absent in the human host. nih.gov This selective activation would lead to the generation of cytotoxic radical species within the parasite. nih.gov

Similarly, in the context of cancer therapy, 6-nitro-4-substituted quinazoline derivatives have been designed and synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Certain compounds from this class have demonstrated cytotoxicity superior or comparable to the established EGFR inhibitor gefitinib, alongside a favorable safety profile. nih.gov For instance, 3-benzyl-2-cinnamylthio-6-nitro-quinazolin-4(3H)-ones have been identified as active dihydrofolate reductase (DHFR) inhibitors, a key target in cancer chemotherapy. nih.gov Molecular docking studies of these 6-nitro derivatives have provided insights into their binding modes within the EGFR active site, confirming the importance of this substituent for potent inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used extensively in drug design to understand the relationship between the chemical structure of a compound and its biological activity. researchgate.net For quinazolinone derivatives, QSAR studies have been instrumental in identifying key structural features that govern their activity against various biological targets, thereby guiding the design of more potent and selective molecules. researchgate.net

These models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, which are quantified by molecular descriptors. By developing statistically robust and predictive QSAR models, researchers can screen virtual libraries of compounds, prioritize synthesis, and accelerate the lead optimization process. researchgate.net Numerous QSAR studies on quinazolinone derivatives have been successfully conducted to design novel inhibitors for targets such as EGFR, VEGFR, MMP-13, and angiotensin II receptors. researchgate.net

The development of predictive QSAR models relies on a variety of statistical methods to establish a correlation between molecular descriptors and biological activity. These methods can be broadly categorized into linear and non-linear approaches.

Principal Component Analysis (PCA): PCA is an exploratory data analysis tool used to reduce the dimensionality of the descriptor dataset. It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, which capture the maximum variance in the data. This is often used as a preliminary step before applying regression methods.

Multiple Linear Regression (MLR): MLR is a widely used linear regression method that attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. Several QSAR studies on quinazolines have successfully employed MLR to build predictive models.

Artificial Neural Networks (ANN): ANNs are non-linear statistical data modeling tools inspired by the structure and function of biological neural networks. They are capable of modeling complex and non-linear relationships between descriptors and activity, which often exist in biological systems. ANNs are considered powerful regression analysis tools in QSAR studies.

Other methods such as Partial Least Squares (PLS), Genetic Algorithms (GA), and Support Vector Machines (SVM) are also frequently used to develop robust QSAR models for quinazolinone derivatives. The choice of method depends on the complexity of the data and the nature of the structure-activity relationship.

The foundation of any QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors are calculated from the molecular structure and are categorized into several classes.

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular connectivity and shape. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial coordinates of the atoms, such as molecular surface area and volume.

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and dipole moment, which are crucial for a drug's pharmacokinetic and pharmacodynamic behavior.

Electronic Descriptors: These quantify the electronic properties of a molecule, such as partial charges on atoms and orbital energies, which are important for molecular interactions.

3D-QSAR Field Descriptors: In methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are used as descriptors to explain their interaction with a receptor. researchgate.net

The following table presents examples of descriptor classes and specific descriptors used in QSAR studies of quinazolinone derivatives.

| Descriptor Class | Specific Examples | Reference |

| Physicochemical | Partition coefficient (logP), Molar Refractivity | |

| Topological | Diameter, Ovality, Radius | |

| Electronic | Electronic energy, Partial charges | |

| 3D-QSAR Fields | Steric fields, Electrostatic fields, Hydrophobic fields | researchgate.net |

| Quantum Chemical | HOMO/LUMO energies |

The careful selection and validation of these descriptors are paramount for building a QSAR model with high predictive power.

Molecular Interactions and Mechanistic Insights

Protein-Ligand Binding Dynamics and Inhibition Mechanisms of Quinazolinone Scaffolds

The versatility of the quinazolinone scaffold allows for its interaction with a diverse range of proteins. The specific substitutions on the quinazoline (B50416) ring system dictate the binding affinity and selectivity towards these targets.

Quinazolinone-based molecules are well-documented as potent inhibitors of various protein kinases, which are pivotal in cell signaling pathways that control growth, proliferation, and angiogenesis. nih.gov Their activation through mechanisms like point mutations or overexpression is linked to many cancers. nih.gov

Epidermal Growth Factor Receptor (EGFR) and HER2: The quinazoline core is a cornerstone for many EGFR inhibitors. nih.gov These compounds typically act as competitive inhibitors at the ATP-binding site of the kinase domain. nih.gov Key interactions often involve a hydrogen bond between the N-1 atom of the quinazoline ring and the backbone of a methionine residue (e.g., Met769 in EGFR). nih.gov Dual inhibitors targeting both EGFR and HER2 have been developed from benzo[g]quinazoline (B13665071) scaffolds, demonstrating greater efficacy than single-target agents. nih.gov Certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against both EGFR and HER2, with IC₅₀ values superior to the reference drug erlotinib (B232). nih.govnih.gov Docking studies reveal that these inhibitors can interact with the DFG motif residue Asp855, a key component of the ATP-binding site, thereby blocking kinase activity. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): As a key mediator of angiogenesis, VEGFR is a significant target in cancer therapy. Quinazolin-4(3H)-one derivatives have been identified as effective VEGFR-2 inhibitors. nih.gov Novel hybrids incorporating quinazolinone, 1,2,3-triazole, and glycoside moieties have been synthesized and shown to possess dual EGFR and VEGFR-2 inhibitory activity. nih.gov

c-Met: The c-Met receptor tyrosine kinase is another important oncogenic driver. Quinazoline derivatives bearing a 1,2,3-triazole moiety have been designed as c-Met inhibitors. nih.gov Molecular docking studies show these compounds fit within the kinase domain, forming crucial hydrogen bonds with Met1160 via the triazole ring nitrogen atoms and with Asp1222 through the quinazoline ring nitrogen and a linker amine group. nih.gov

Other Kinases (PI3K, CDK, etc.): The inhibitory spectrum of quinazolinone scaffolds extends to other kinase families. Quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit phosphoinositide 3-kinase (PI3K). mdpi.com Additionally, certain analogues have demonstrated strong inhibitory action against Cyclin-Dependent Kinase 2 (CDK2), with activities comparable to the standard inhibitor imatinib. nih.gov The scaffold has also been used to develop inhibitors for activin receptor-like kinase-2 (ALK2) and Aurora Kinases. mdpi.comacs.orgnih.gov

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| Compound 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| Imatinib (Reference) | CDK2 | 0.131 ± 0.015 | nih.gov |

| Compound 13 | EGFR | 0.11 ± 0.01 | nih.gov |

| Compound 13 | VEGFR-2 | 0.19 ± 0.01 | nih.gov |

| Erlotinib (Reference) | EGFR | 0.09 ± 0.007 | nih.gov |

The biological activity of quinazolinone derivatives is not limited to kinases. They have been shown to inhibit a variety of other enzyme classes.

α-Glucosidase: This enzyme is a target for managing type 2 diabetes mellitus, as its inhibition can delay carbohydrate digestion and lower blood glucose levels. researchgate.net 2-Arylquinazolin-4(3H)-ones have been identified as a class of α-glucosidase inhibitors. researchgate.net Studies have explored various diversely substituted dihydroquinazolin-4(1H)-one derivatives for their inhibitory potential against this enzyme. researchgate.net The position and nature of substituents on the aryl ring at the 2-position significantly influence the inhibitory potency. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Quinazolinone derivatives have been reported as tyrosinase inhibitors. nih.gov A derivative synthesized from natural citral, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), was found to be a mixed-type, reversible inhibitor of mushroom tyrosinase. nih.gov Fluorescence analysis suggested that the compound could bind to the enzyme and also interact with its substrates, thereby blocking melanogenesis. nih.gov

Carbonic Anhydrase (CA): CAs are zinc-containing metalloenzymes involved in numerous physiological processes. frontiersin.org CA-II, in particular, is a target for treating glaucoma. frontiersin.org A series of quinazolinone derivatives were synthesized and evaluated as inhibitors of both human (hCA-II) and bovine (bCA-II) carbonic anhydrase. frontiersin.org The studies indicated a competitive mode of inhibition, and structure-activity relationships revealed that the presence of a nitro group on the phenyl ring substituent significantly contributed to the inhibitory activity. frontiersin.org

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in mitosis. rsc.org Disrupting microtubule dynamics is a proven strategy in cancer chemotherapy. Several families of quinazolinone and 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization. rsc.orgnih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.govnih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govnih.gov For instance, the compound 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one demonstrated complete inhibition of tubulin polymerization and induced cell cycle arrest equivalent to the known inhibitor nocodazole. rsc.org

Computational Approaches to Elucidate Molecular Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are indispensable tools for understanding the interactions between small molecules like 7-ethoxy-6-nitro-1H-quinazolin-4-one and their biological targets at an atomic level.

Molecular docking is widely used to predict the binding conformation and affinity of a ligand within the active site of a protein. Numerous studies have employed this technique to rationalize the observed biological activities of quinazolinone derivatives.

Kinase Inhibition: Docking studies of quinazolinone-based inhibitors in the ATP-binding pocket of kinases like EGFR, c-Met, and Aurora Kinase have provided detailed interaction maps. nih.govmdpi.comnih.gov For EGFR, docking confirmed that the N-1 atom of the quinazoline ring forms a hydrogen bond with Met793, while the substituted side chains engage in hydrophobic and van der Waals interactions with other key residues. nih.gov For c-Met inhibitors, docking showed hydrogen bonding with Met1160 and Asp1222 and pi-pi stacking with Phe1223. nih.gov

Other Enzyme Inhibition: Docking simulations have also shed light on the inhibition of other enzymes. In the case of tyrosinase, docking revealed that the binding of a quinazolinone inhibitor was driven by both hydrogen bonding and hydrophobic interactions. researchgate.net For carbonic anhydrase inhibitors, docking of a novel 4(3H)-quinazolinone-sulfonamide compound into the active site of human carbonic anhydrase IX (hCA-IX) predicted a stable conformation with a more favorable binding energy (−12.19 kcal/mol) than the standard drug acetazolamide (B1664987) (−7.36 kcal/mol). nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Compound 8a | EGFR | -6.7 | nih.gov |

| Compound 8c | EGFR | -5.3 | nih.gov |

| Erlotinib (Reference) | EGFR | -8.4 | nih.gov |

| Quinazolinone-Sulfonamide Hybrid | hCA-IX | -12.19 | nih.gov |

| Acetazolamide (Reference) | hCA-IX | -7.36 | nih.gov |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of protein-ligand complexes over time, offering a more realistic view of the binding stability and conformational changes in a physiological environment.

MD simulations have been used to validate docking results and further characterize the stability of quinazolinone derivatives in the active sites of their targets. nih.govnih.govnih.gov For a quinazolinone-sulfonamide hybrid targeting carbonic anhydrase, MD simulations confirmed the stability of the docked pose, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses showing no significant fluctuations over the simulation period. nih.gov Similarly, MD simulations of quinazoline derivatives bound to the β-ketoacyl-ACP-synthase II (FabF) enzyme showed that the complexes reached a stabilized state, with analysis of the radius of gyration (Rg) and hydrogen bond formation confirming a stable and dynamic structure. nih.gov These simulations are crucial for confirming that the interactions predicted by static docking models are maintained in a dynamic system, thus strengthening the proposed binding mechanism. nih.govnih.gov

Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Forces)

A comprehensive understanding of the three-dimensional architecture and solid-state packing of this compound is crucial for elucidating its physicochemical properties and potential interactions in a biological context. The spatial arrangement of molecules in the crystalline lattice is governed by a delicate interplay of various non-covalent interactions. Detailed structural analysis of related quinazolinone analogs provides valuable insights into the probable intermolecular forces at play for the title compound.

Hydrogen Bonding:

Based on the structural features of the this compound molecule, which includes a hydrogen bond donor (N-H at position 3) and multiple hydrogen bond acceptors (the carbonyl oxygen at position 4, the nitro group oxygens, and the ethoxy group oxygen), extensive hydrogen bonding is anticipated to be a dominant force in its crystal packing.

In analogous structures, such as 7-Nitroquinazolin-4(3H)-one and 7-Fluoro-6-nitroquinazolin-4(3H)-one, intermolecular N-H···O hydrogen bonds are consistently observed, leading to the formation of centrosymmetric dimers. nih.govnih.gov It is highly probable that this compound also forms similar dimeric motifs through N-H···O=C hydrogen bonds.

Hydrophobic and Electrostatic Interactions:

The planar quinazolinone ring system is susceptible to π-π stacking interactions, a significant non-covalent force that contributes to the stabilization of the crystal structure. In the related compound 7-Nitroquinazolin-4(3H)-one, π-π stacking interactions have been observed with centroid-centroid distances of 3.678 Å, indicating a parallel-displaced or sandwich-herringbone arrangement. nih.gov Similar interactions are expected to be present in the crystal lattice of this compound, influencing the packing of the aromatic rings.

The following table summarizes the anticipated intermolecular forces in this compound based on the analysis of structurally related compounds.

| Intermolecular Force | Donor | Acceptor | Probable Role in Crystal Packing |

| Hydrogen Bonding | |||

| Strong N-H···O | N3-H | O=C4 | Formation of primary centrosymmetric dimers |

| Weak C-H···O | Aromatic C-H, Ethoxy C-H | O=C4, Nitro O, Ethoxy O | Linking of dimers into a 3D network |

| Weak C-H···N | Aromatic C-H, Ethoxy C-H | Ring Nitrogens (N1) | Further stabilization of the 3D network |

| Hydrophobic Interactions | |||

| π-π Stacking | Quinazolinone Ring | Quinazolinone Ring | Stabilization of crystal packing through aromatic interactions |

| Electrostatic Forces | |||

| Dipole-Dipole | Nitro Group | Nitro Group and other polar moieties | Directional packing of molecules based on charge distribution |

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like 7-ethoxy-6-nitro-1H-quinazolin-4-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G*, can provide a detailed understanding of its structural and electronic characteristics. nih.gov

These studies typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived. The distribution of electron density, for instance, can highlight the electron-rich and electron-deficient regions of the molecule. The presence of the electron-withdrawing nitro group (-NO2) at the 6-position and the electron-donating ethoxy group (-OCH2CH3) at the 7-position on the quinazolinone core would significantly influence this distribution.

Detailed research findings from DFT studies on similar quinazolinone derivatives often focus on bond lengths, bond angles, and dihedral angles to define the molecule's shape. These geometric parameters are crucial for understanding how the molecule might interact with biological targets. For example, a study on thiazolo-[2,3-b]quinazolinone derivatives used DFT to optimize the structure before assessing its binding with the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD). nih.gov

Illustrative Data Table: Optimized Geometrical Parameters for a Quinazolinone Derivative (Illustrative Example)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C4=O | 1.23 |

| N3-C4 | 1.38 | |

| C6-N(nitro) | 1.47 | |

| C7-O(ethoxy) | 1.36 | |

| Bond Angle (°) | C5-C6-C7 | 119.5 |

| C6-C7-C8 | 121.0 | |

| Dihedral Angle (°) | C5-C6-N(nitro)-O | 178.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT analysis of a quinazolinone derivative.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. sciensage.info A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. sciensage.info

For this compound, the HOMO is likely to be distributed over the electron-rich parts of the molecule, such as the ethoxy group and the quinazoline (B50416) ring system. Conversely, the LUMO would be expected to be localized on the electron-deficient nitro group. This distribution would make the molecule susceptible to nucleophilic attack at the nitro group and electrophilic attack at the ethoxy group or other electron-rich sites.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity. For instance, a study on thiazolo-[2,3-b]quinazolinone derivatives calculated the HOMO-LUMO gap to be 2.497 eV, which was comparable to the reference drug erlotinib (B232) (2.22 eV), suggesting similar global electrophilicity. nih.gov

Illustrative Data Table: Reactivity Descriptors for a Quinazolinone Derivative (Illustrative Example)

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.4 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 2.1 |

| Electronegativity (χ) | (I + A) / 2 | 4.3 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 |

Note: The data in this table is illustrative and based on typical values derived from FMO analysis of related compounds.

Electrostatic Potential Surface (EPS) Analysis for Interaction Prediction

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS), is a valuable tool for predicting intermolecular interactions. It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. The different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich, prone to electrophilic attack), while blue represents regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow indicate regions of neutral or intermediate potential.

For this compound, an EPS analysis would likely show a strong negative potential around the oxygen atoms of the nitro group and the carbonyl group at position 4. A positive potential would be expected around the hydrogen atom on the nitrogen at position 1 (N1-H). The ethoxy group would also contribute to the electrostatic potential distribution.

This information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants. For example, the negative potential regions could engage in hydrogen bonding with hydrogen bond donors in a receptor's active site, while the positive potential regions could interact with hydrogen bond acceptors. Molecular docking studies on various quinazolinone derivatives have confirmed the importance of such interactions for their biological activity. researchgate.netnih.gov

Predictive Modeling for Molecular Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structural properties of molecules are correlated with their activities.

To build a predictive model for a series of quinazolinone derivatives, including this compound, a set of these compounds with known biological activities would be required. The molecules would be aligned based on a common scaffold, and their steric and electrostatic fields would be calculated. unar.ac.id Statistical methods, such as Partial Least Squares (PLS) regression, are then used to develop a model that can predict the activity of new, untested compounds. unar.ac.id

The results of a 3D-QSAR study are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour map might indicate that adding a bulky group in that region would enhance activity, while a yellow contour map might suggest that a bulky group would be detrimental. Similarly, blue and red contour maps would indicate favorable regions for electropositive and electronegative substituents, respectively. Such models have been successfully developed for quinazolin-4(3H)-one analogs as EGFR inhibitors. unar.ac.id

Q & A

Q. What are the established methods for synthesizing 7-ethoxy-6-nitro-1H-quinazolin-4-one, and how can they be optimized for yield?

-

Methodological Answer : The synthesis of nitro-substituted quinazolinones typically involves nitration and functionalization steps. For example, in related compounds like 7-fluoro-6-nitroquinazolin-4(3H)-one, nitration is achieved using concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour, followed by recrystallization from acetic acid . For 7-ethoxy derivatives, substituting the fluorination step with ethoxylation (e.g., using ethanol under acidic conditions) could be explored. Optimization via Design of Experiments (DoE) is recommended, such as varying reaction temperature, stoichiometry, and time. Factorial designs (e.g., 2³ factorial) can identify critical parameters .

-

Example Table :

| Parameter | Range Tested | Optimal Condition (Hypothetical) |

|---|---|---|

| Nitration Temperature | 353–393 K | 373 K |

| HNO₃ Concentration | 65–95% | 90% |

| Reaction Time | 30–90 minutes | 60 minutes |

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure and confirm nitro/ethoxy positioning (as demonstrated for 7-fluoro-6-nitro derivatives) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent integration and coupling patterns.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under varying conditions .

Q. How can solubility and stability be evaluated for this compound under different experimental conditions?

- Methodological Answer :

- Solubility Screening : Test in polar (e.g., DMSO, ethanol) and non-polar solvents. Use UV-Vis spectroscopy to quantify solubility limits.

- Stability Studies : Monitor degradation via HPLC under acidic/alkaline conditions (pH 3–10) and elevated temperatures (25–60°C) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Test against tyrosine kinase targets (e.g., EGFR) due to structural similarity to antitumor quinazolinones .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

Advanced Research Questions

Q. How can reaction mechanisms for nitro group introduction in quinazolinones be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group incorporation via MS/NMR.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to simulate transition states and energy barriers .

Q. What experimental design strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply ANOVA to identify confounding variables (e.g., cell line variability).

- Dose-Response Refinement : Use nonlinear regression models to re-analyze dose-response curves .

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions to predict recrystallization efficiency.

- Reactor Simulation : Use COMSOL Multiphysics to model heat/mass transfer during nitration .

Q. What advanced techniques study surface interactions of this compound in environmental or catalytic systems?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface adsorption on catalysts (e.g., TiO₂).

- In Situ FTIR : Monitor real-time interactions under varying humidity/temperature .

Q. How can alternative synthetic routes improve sustainability without compromising yield?

- Methodological Answer :

Q. What strategies validate the reproducibility of synthetic protocols across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.